molecular formula C16H15ClFNO B331033 N~1~-(3-CHLORO-4-FLUOROPHENYL)-4-ISOPROPYLBENZAMIDE

N~1~-(3-CHLORO-4-FLUOROPHENYL)-4-ISOPROPYLBENZAMIDE

Cat. No.: B331033
M. Wt: 291.75 g/mol
InChI Key: BDMDQMVNAGOICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-CHLORO-4-FLUOROPHENYL)-4-ISOPROPYLBENZAMIDE is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3-chloro-4-fluorophenyl group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CHLORO-4-FLUOROPHENYL)-4-ISOPROPYLBENZAMIDE typically involves the reaction of 3-chloro-4-fluoroaniline with 4-isopropylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of N1-(3-CHLORO-4-FLUOROPHENYL)-4-ISOPROPYLBENZAMIDE may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CHLORO-4-FLUOROPHENYL)-4-ISOPROPYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N~1~-(3-CHLORO-4-FLUOROPHENYL)-4-ISOPROPYLBENZAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-CHLORO-4-FLUOROPHENYL)-4-ISOPROPYLBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-4-methylbenzamide
  • N-(3-chloro-4-fluorophenyl)-4-ethylbenzamide
  • N-(3-chloro-4-fluorophenyl)-4-(tert-butyl)benzamide

Uniqueness

N~1~-(3-CHLORO-4-FLUOROPHENYL)-4-ISOPROPYLBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H15ClFNO

Molecular Weight

291.75 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C16H15ClFNO/c1-10(2)11-3-5-12(6-4-11)16(20)19-13-7-8-15(18)14(17)9-13/h3-10H,1-2H3,(H,19,20)

InChI Key

BDMDQMVNAGOICT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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